2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of tetrahydrobenzothienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Thieno 3′,2′ :4,5benzothieno[2,3-d]pyrimidine derivatives : These compounds share a similar core structure and exhibit comparable biological activities .
- Substituted thieno[2,3-d]pyrimidine-4-carboxylic acids : These compounds have similar chemical properties and are used in related research applications .
Uniqueness
2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substituents and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
1018052-70-4 |
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Molecular Formula |
C20H28N4O2S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H28N4O2S/c1-3-9-24-19(26)17-14-7-5-6-8-15(14)27-18(17)21-20(24)23-12-10-22(11-13-23)16(25)4-2/h3-13H2,1-2H3 |
InChI Key |
AIXJKOKFJPSKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C1N3CCN(CC3)C(=O)CC)SC4=C2CCCC4 |
Origin of Product |
United States |
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